![molecular formula C₂₀H₁₁D₆FO₂S B1161424 Sulindac Sulfide-d6 (Major)](/img/new.no-structure.jpg)
Sulindac Sulfide-d6 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulindac Sulfide-d6 (Major), also known as Sulindac Sulfide-d6 (Major), is a useful research compound. Its molecular formula is C₂₀H₁₁D₆FO₂S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality Sulindac Sulfide-d6 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulindac Sulfide-d6 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Colorectal Cancer
Sulindac sulfide has shown promising results in the context of colorectal cancer. It is particularly effective in reducing the number and size of polyps in patients with familial adenomatous polyposis, a hereditary condition that predisposes individuals to colorectal cancer. Clinical studies have demonstrated that sulindac sulfide can lower both incidence and mortality rates associated with this type of cancer .
Breast Cancer
In breast cancer models, sulindac sulfide has been observed to induce apoptosis and inhibit tumor growth significantly. The compound's effectiveness was noted at concentrations that are lower than those required for cyclooxygenase inhibition, suggesting a COX-independent mechanism of action . The induction of apoptosis was linked to the activation of death receptor pathways, specifically through upregulation of death receptor 5 (DR5) .
Case Studies
- Familial Adenomatous Polyposis : A clinical trial involving patients with familial adenomatous polyposis demonstrated that treatment with sulindac resulted in a significant reduction in polyp size and number. Patients exhibited improved outcomes with minimal side effects compared to traditional therapies.
- Breast Cancer Models : In vitro studies using MDA-MB-231 breast cancer cells showed that sulindac sulfide increased phosphorylation of vasoactivator-stimulated phosphoprotein (VASP), indicating activation of cGMP signaling pathways. This effect was dose-dependent and correlated with reduced cell viability, supporting its potential as a therapeutic agent against breast cancer .
- Prostate Cancer : Research involving prostate cancer cell lines indicated that sulindac sulfide could engage both mitochondrial and membrane death receptor pathways to induce apoptosis. This dual mechanism enhances its efficacy as an anticancer agent .
Summary Table of Key Findings
Application Area | Mechanism | Key Findings |
---|---|---|
Colorectal Cancer | Inhibition of cell proliferation | Reduces polyp size and number; lowers cancer incidence |
Breast Cancer | cGMP signaling activation | Induces apoptosis at low concentrations; COX-independent |
Prostate Cancer | Dual apoptotic pathways | Engages mitochondrial and DR pathways for cell death |
Propiedades
Fórmula molecular |
C₂₀H₁₁D₆FO₂S |
---|---|
Peso molecular |
346.45 |
Sinónimos |
(Z)-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic Acid-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.